

An In-depth Technical Guide to Ethyl 5-bromo-2-methyloxazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-bromo-2-methyloxazole-4-carboxylate

Cat. No.: B596699

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **Ethyl 5-bromo-2-methyloxazole-4-carboxylate** is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound, its isomers, and related precursors. Data for related compounds are presented for comparative purposes and should be interpreted with caution.

Core Chemical Properties

Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a halogenated heterocyclic compound belonging to the oxazole class of molecules. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. They are important scaffolds in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. The bromine substituent on the oxazole ring provides a handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **Ethyl 5-bromo-2-methyloxazole-4-carboxylate** and Related Compounds

Property	Value (Target Compound)	Value (Isomer: Ethyl 2-bromo-4-methyloxazole-5-carboxylate)	Value (Precursor: 5-Bromo-2-methyloxazole-4-carboxylic acid)
CAS Number	Not Available[1]	78451-13-5[2][3][4][5]	1209573-86-3[6]
Molecular Formula	C ₇ H ₈ BrNO ₃ (Predicted)	C ₇ H ₈ BrNO ₃ [2][3]	C ₅ H ₄ BrNO ₃ [6]
Molecular Weight	234.05 g/mol (Predicted)	234.049 g/mol [2][3]	205.99 g/mol [6]
Appearance	Not Available	Solid[2][3]	Not Available
Purity	Not Available	95+ %[2][3]	Highly Purified[6]
Storage Temperature	Not Available	Not Available	-20°C[6]

Synthesis and Reactivity

The synthesis of **Ethyl 5-bromo-2-methyloxazole-4-carboxylate** is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or modern variations thereof.

The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the ester group and the bromine atom. The bromine at the 5-position can potentially undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Experimental Protocols

Proposed Synthesis of **Ethyl 5-bromo-2-methyloxazole-4-carboxylate**

This proposed protocol is based on a modified Robinson-Gabriel synthesis, a common method for preparing oxazoles from 2-acylamino ketones.

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Starting Material)

- Materials: Ethyl 3-oxobutanoate (ethyl acetoacetate), sodium nitrite, acetic acid, zinc dust, acetic anhydride, pyridine.
- Procedure:
 - Ethyl 3-oxobutanoate is oximated at the 2-position using sodium nitrite in acetic acid.
 - The resulting oxime is reduced to the corresponding amine, ethyl 2-amino-3-oxobutanoate, using zinc dust in acetic acid.
 - The amino group is then acetylated using acetic anhydride in the presence of a base like pyridine to yield ethyl 2-acetamido-3-oxobutanoate.

Step 2: Cyclization and Dehydration to form Ethyl 2,5-dimethyloxazole-4-carboxylate

- Materials: Ethyl 2-acetamido-3-oxobutanoate, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride).
- Procedure:
 - The ethyl 2-acetamido-3-oxobutanoate is treated with a strong dehydrating agent.
 - The reaction mixture is heated to promote the intramolecular cyclization and dehydration, leading to the formation of the oxazole ring.
 - The crude product is purified by extraction and column chromatography.

Step 3: Bromination of Ethyl 2,5-dimethyloxazole-4-carboxylate

- Materials: Ethyl 2,5-dimethyloxazole-4-carboxylate, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).
- Procedure:
 - Ethyl 2,5-dimethyloxazole-4-carboxylate is dissolved in a non-polar solvent.

- N-Bromosuccinimide and a catalytic amount of a radical initiator are added.
- The reaction mixture is heated under reflux to initiate the bromination at the 5-methyl group, which is expected to be the most reactive site for radical bromination. Correction: A more likely approach would be direct bromination of the oxazole ring at the 5-position if it is sufficiently activated, or through a lithiation-bromination sequence.
- A more plausible route to the 5-bromo derivative would involve the bromination of a suitable precursor before the oxazole ring formation or a directed bromination of the formed oxazole. Given the electron-withdrawing nature of the carboxylate, direct electrophilic bromination at the 5-position might be challenging. A potential alternative involves the synthesis of 5-bromo-2-methyloxazole-4-carboxylic acid followed by esterification.

Alternative Proposed Synthesis via Esterification

Step 1: Synthesis of 5-Bromo-2-methyloxazole-4-carboxylic acid

- The synthesis of this precursor (CAS 1209573-86-3) would likely involve a multi-step process, potentially starting from simpler building blocks that already contain the desired bromine and methyl functionalities.

Step 2: Fischer Esterification

- Materials: 5-Bromo-2-methyloxazole-4-carboxylic acid[6], ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
- Procedure:
 - 5-Bromo-2-methyloxazole-4-carboxylic acid is dissolved in an excess of ethanol.
 - A catalytic amount of concentrated sulfuric acid is added.
 - The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
 - The reaction is worked up by neutralizing the acid, extracting the ester into an organic solvent, and purifying by column chromatography.

Spectroscopic Data Analysis (Predicted)

While no specific spectroscopic data for **Ethyl 5-bromo-2-methyloxazole-4-carboxylate** is available, predictions can be made based on the analysis of its isomers and related structures.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features	Data for Isomer: Ethyl 2-bromo-4-methyloxazole-5-carboxylate
¹ H NMR	- Ethyl ester signals: a quartet around 4.4 ppm (CH ₂) and a triplet around 1.4 ppm (CH ₃). - Methyl group signal at the 2-position: a singlet around 2.6 ppm.	Not explicitly found in the search results.
¹³ C NMR	- Carbonyl carbon of the ester around 160-165 ppm. - Oxazole ring carbons between 120-160 ppm. - Methyl carbon around 14 ppm. - Ethyl ester carbons around 61 ppm (CH ₂) and 14 ppm (CH ₃).	Not explicitly found in the search results.
IR Spectroscopy	- Strong C=O stretching vibration from the ester group around 1720-1740 cm ⁻¹ . - C=N and C=C stretching vibrations of the oxazole ring in the 1500-1650 cm ⁻¹ region. - C-Br stretching vibration at lower frequencies.	A related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, was characterized by IR spectroscopy[7].
Mass Spectrometry	- Molecular ion peak corresponding to the molecular weight (C ₇ H ₈ BrNO ₃). - Characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br in approximately 1:1 ratio).	A related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, was characterized by Mass spectroscopy[7].

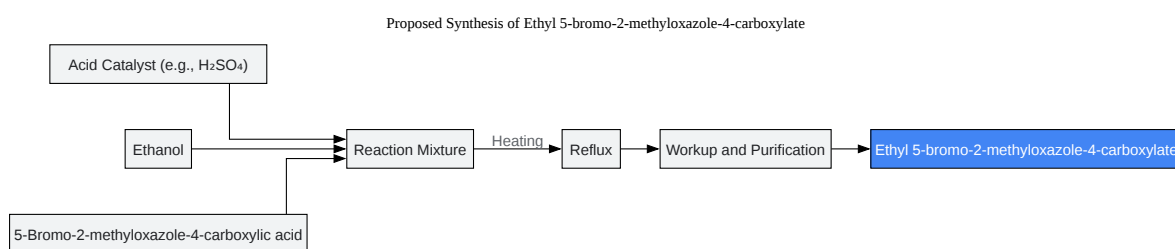
Potential Applications in Drug Development

Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The title

compound, as a functionalized oxazole, could serve as a key intermediate for the synthesis of novel drug candidates. The bromo-substituent allows for the introduction of various pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

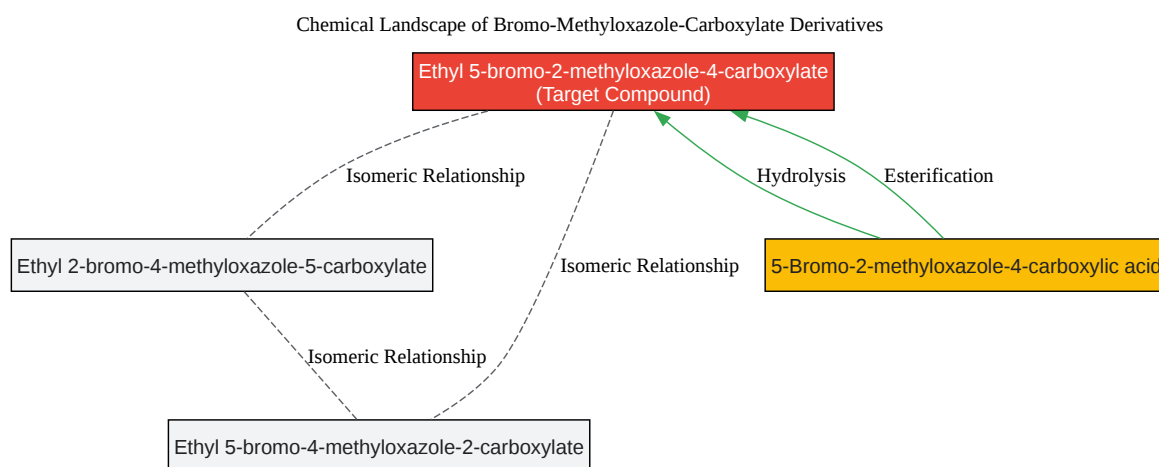
As no specific biological activities or signaling pathway involvements have been reported for **Ethyl 5-bromo-2-methyloxazole-4-carboxylate**, this remains an area for future research.

Visualizations



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Caption: Proposed experimental workflow for the synthesis of **Ethyl 5-bromo-2-methyloxazole-4-carboxylate** via Fischer esterification.



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